molecular formula C9H7IN2O B1405498 2-acetyl-6-iodo-2H-indazole CAS No. 1305711-39-0

2-acetyl-6-iodo-2H-indazole

Cat. No. B1405498
M. Wt: 286.07 g/mol
InChI Key: AAONZXHJZUAXAE-UHFFFAOYSA-N
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Description

2-acetyl-6-iodo-2H-indazole is a compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-acetyl-6-iodo-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

2-acetyl-6-iodo-2H-indazole contains a total of 21 bonds; 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

2-acetyl-6-iodo-2H-indazole is a solid at ambient temperature . It has a molecular weight of 286.07 .

Scientific Research Applications

Medicinal Chemistry

2H-Indazoles have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthetic Chemistry

The synthesis of 2H-indazoles has been a topic of interest in recent years . Various strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One such method involves a Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .

Antiprotozoal Activity

2-Phenyl-2H-indazole derivatives have shown strong antiprotozoal activity . The biological assays revealed structural features that favor the antiprotozoal activity against three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring .

Antifungal Activity

Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata . These compounds could potentially be used in the development of new antifungal drugs .

Anti-Inflammatory Activity

Selected indazole derivatives have been evaluated for their anti-inflammatory potential in silico and in vitro against human cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for inflammation and pain, so inhibiting it can have anti-inflammatory effects .

Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)

Indazole derivatives have been used as inhibitors of FGFR1 , which plays a crucial role in cell differentiation and angiogenesis . One such compound, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity .

Late-stage Functionalization

The late-stage functionalization of 2H-indazoles has been a topic of interest in recent years . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization .

Anticancer Activity

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Inhibitors of Tyrosine Kinase

Indazole derivatives have been used as inhibitors of tyrosine kinase . One such compound, pazopanib , is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Safety And Hazards

The safety information for 2-acetyl-6-iodo-2H-indazole includes several hazard statements: H302+H312+H332;H315;H319;H335. Precautionary statements include P271;P261;P280 .

Future Directions

The future directions for the study of 2-acetyl-6-iodo-2H-indazole and similar compounds involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

properties

IUPAC Name

1-(6-iodoindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAONZXHJZUAXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-6-iodo-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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